Muricholic acid is predominantly sourced from the liver of rodents, particularly mice. It is synthesized from cholesterol through a series of enzymatic reactions that convert cholesterol into bile acids. The synthesis pathway includes hydroxylation steps catalyzed by specific enzymes such as cholesterol 7-alpha-hydroxylase and steroid 12-alpha-hydroxylase. Additionally, muricholic acid can be produced through microbial metabolism in the gut, where gut microbiota can modify primary bile acids into secondary bile acids, including muricholic acid.
Muricholic acid belongs to the class of bile acids, which are steroid acids derived from cholesterol. It can be classified further based on its structure and biological activity:
The synthesis of muricholic acid involves several chemical transformations starting from cholesterol. A common method includes:
Recent studies have highlighted various synthetic routes for producing muricholic acid analogs. For instance, a method described involves using Δ22-β-muricholic acid as an intermediate, which is synthesized via specific hydroxylation reactions followed by conjugation with amino acids like glycine or taurine to enhance solubility and biological activity .
Muricholic acid has a complex molecular structure characterized by:
The structural configuration includes a steroid backbone with specific stereochemistry at various carbon centers (3α, 6β, and 7β). This configuration is crucial for its interaction with biological receptors.
Muricholic acid undergoes several important chemical reactions:
Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed to study these reactions and quantify muricholic acid in biological samples . By-products formed during these reactions can also be analyzed using advanced spectroscopic techniques like nuclear magnetic resonance.
Muricholic acid exerts its effects primarily through interactions with nuclear receptors such as farnesoid X receptor (FXR). Upon binding to FXR, muricholic acid regulates the expression of genes involved in bile acid synthesis and transport. This interaction promotes negative feedback inhibition on bile acid synthesis pathways:
Studies indicate that muricholic acids act as antagonists to FXR compared to other bile acids like cholic acid, leading to altered metabolic pathways and potential therapeutic implications for conditions like liver fibrosis .
Muricholic acid has garnered attention for its potential applications in:
MCAs are C24 steroid acids derived from cholesterol, classified under trihydroxy-5β-cholanic acids. The core structure features hydroxyl groups at positions 3α, 6-, and 7-, with stereochemical variations at C6 and C7 defining three primary isomers:
The 6β-hydroxyl group is a universal feature distinguishing MCAs from other bile acids. In biological systems, MCAs predominantly exist as taurine conjugates (e.g., tauro-α-MCA, tauro-β-MCA), enhancing their solubility and functional roles in enterohepatic circulation. Conjugation with glycine is rare in rodents but observed in trace human metabolites [1] [6] [8].
Table 1: Structural Characteristics of Muricholic Acid Isomers
Isomer | Hydroxyl Group Configuration | Epimeric Center | Conjugates |
---|---|---|---|
α-Muricholic acid | 3α, 6β, 7α | C7 | Tauro-α-MCA, Glyco-α-MCA |
β-Muricholic acid | 3α, 6β, 7β | C7 | Tauro-β-MCA, Glyco-β-MCA |
ω-Muricholic acid | 3α, 6α, 7β | C6 | Tauro-ω-MCA |
Biosynthesis in mice involves Cyp2c70, a cytochrome P450 enzyme that catalyzes 6β-hydroxylation of chenodeoxycholic acid (CDCA) to form α-MCA and ursodeoxycholic acid (UDCA) to form β-MCA. ω-MCA arises from microbial epimerization of β-MCA in the gut [1] [3].
The term "muricholic acid" originates from its initial isolation from mouse bile in the mid-20th century. Early studies identified it as a major component of murine biliary secretions, contrasting sharply with human bile acid profiles. The discovery underscored species-specific divergence in bile acid metabolism, prompting investigations into its structural uniqueness [1] [9].
Nomenclature evolved through key milestones:
Despite standardization, the term "muricholic acid" persists in literature due to its entrenched use and specificity to 6-hydroxylated bile acids.
Murine Dominance
In mice, MCAs constitute ~50% of the bile acid pool. Germ-free mice exhibit α-MCA, β-MCA, and cholic acid as primary bile acids, while conventional mice with intact microbiomes additionally produce ω-MCA and sulfated derivatives. Taurine conjugation predominates (>95% of MCAs), yielding potent farnesoid X receptor (FXR) antagonists that modulate lipid homeostasis [1] [3] [5].
Trace Human Occurrence
Humans exhibit minimal MCA synthesis (<0.1% of total bile acids) due to the absence of functional Cyp2c70 homologs. Trace amounts detected in urine and serum originate from:
Table 2: Species-Specific Distribution of Muricholic Acids
Parameter | Mice | Humans |
---|---|---|
Primary Isomers | α-MCA, β-MCA, ω-MCA | Trace α-MCA, β-MCA |
Hepatic Synthesis | High (Cyp2c70-dependent) | Absent (No Cyp2c70 ortholog) |
Conjugation Profile | 95% taurine-conjugated | Predominantly glycine/sulfated |
Serum Concentration | 0.5–1.0 µmol/L (β-MCA derivatives) | <0.01 µmol/L |
Fecal Abundance | Major component | Undetectable by standard assays |
Metabolomic studies confirm:
Genetic evidence from Cyp2c70-knockout mice underscores this divergence:
Appendix: Comprehensive List of Muricholic Acid Compounds
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1